REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=C(C)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C[CH2:26][O:27][C:28]([CH3:30])=[O:29]>S(=O)(=O)(O)O>[CH3:26][O:27][C:28](=[O:29])[C:30]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1 |f:1.2.3.4.5|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium dichromate dihydrate
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sodium dichromate dihydrate
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred from 0° C. to room temperature over 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature less than 10° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred from 0° C. to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for about 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the EtOAc layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
With stirring at room temperature
|
Type
|
ADDITION
|
Details
|
trimethylsilyl diazomethathane (2.0M in hexanes, 15 mL) was added to the EtOAc filtrate
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
MeOH (150 mL) was added
|
Type
|
STIRRING
|
Details
|
the solution stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
EtOAc (700 mL) was added to the residue which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=NC=C1[N+](=O)[O-])Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |